Fmoc-Asp(OtBu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315581 | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5 | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ6MY724T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Modification of Deprotection Conditions:
One approach is to modify the Fmoc deprotection conditions to be less harsh. This can involve:
Addition of an Acid: The addition of a small amount of a weak acid, such as formic acid, to the piperidine (B6355638) solution can help to suppress aspartimide formation by protonating the amide nitrogen and reducing its nucleophilicity peptide.com.
Use of Weaker Bases: Replacing piperidine with a weaker base, such as morpholine, can also reduce the incidence of aspartimide formation. However, this may require longer reaction times for complete Fmoc removal iris-biotech.de.
Alternative Side Chain Protecting Groups:
A more robust solution involves replacing the tert-butyl (OtBu) protecting group with a bulkier or more sterically hindering group. These larger groups physically obstruct the approach of the backbone nitrogen to the side-chain carbonyl, thereby inhibiting the cyclization reaction. Several alternative protecting groups have been investigated, with varying degrees of success.
| Protecting Group | Structure | Key Features | Reference |
| OMpe | 3-methyl-3-pentyl | Offers increased steric hindrance compared to OtBu. | researchgate.net |
| OEpe | 3-ethyl-3-pentyl | Provides even greater steric bulk than OMpe. | nih.gov |
| OBno | 5-n-butyl-5-nonyl | A highly bulky group that significantly reduces aspartimide formation. | merckmillipore.comnih.gov |
The following table presents a comparison of the effectiveness of different side-chain protecting groups in reducing aspartimide formation in a model peptide sequence.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide and Related Byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | 75% | 25% | sigmaaldrich.com |
| Fmoc-Asp(OMpe)-OH | ~85% | ~15% | researchgate.net |
| Fmoc-Asp(OBno)-OH | >95% | <5% | merckmillipore.comsigmaaldrich.com |
Thermolytic Deprotection:
Aspartimide Formation: Mechanism and Critical Consequences in Fmoc-Based Synthesis
Mechanistic Pathway of Base-Catalyzed Cyclization and Release of Protecting Group
The formation of aspartimide is initiated by the nucleophilic attack of the amide nitrogen of the peptide backbone onto the β-carboxyl group of the aspartic acid residue, or vice versa, forming a cyclic imide structure. iris-biotech.degoogle.comissuu.comresearchgate.netresearchgate.netrsc.org This cyclization is often catalyzed by the bases used for Fmoc group removal, such as piperidine (B6355638). iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netrsc.orgpeptide.commerckmillipore.com The process can be visualized as follows: after Fmoc deprotection, the newly exposed N-terminus is ready for the next coupling. However, if the preceding amino acid was Asp, its side chain carboxyl group can cyclize onto the alpha-amino group of the growing peptide chain, forming the aspartimide intermediate. iris-biotech.degoogle.comiris-biotech.deiris-biotech.deissuu.comresearchgate.netresearchgate.netrsc.org In the context of aspartimide formation, the "release of protecting group" primarily refers to the removal of the Fmoc group, which exposes the amine necessary for cyclization. The OtBu (tert-butyl) ester protecting the β-carboxyl of Asp is generally stable under standard Fmoc deprotection conditions but can be cleaved under stronger acidic conditions used for final peptide cleavage from the resin. peptide.com The formation of the aspartimide intermediate is a critical step, as this cyclic structure is prone to further reactions. iris-biotech.deiris-biotech.deissuu.commerckmillipore.comsigmaaldrich.com
Sequence Dependency of Aspartimide Formation: Specific Asp-Xaa Motifs
The propensity for aspartimide formation is highly dependent on the amino acid sequence, specifically the residue immediately following the aspartic acid. iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netpeptide.comnih.gov Certain amino acid pairings significantly increase the likelihood of this side reaction. The most problematic sequences, where aspartimide formation is frequently observed, include:
Asp-Gly: This motif is considered the most susceptible. iris-biotech.denih.govresearchgate.netresearchgate.netpeptide.comnih.govresearchgate.net
Asp-Asp: Another highly prone sequence. iris-biotech.deissuu.comresearchgate.netnih.gov
Asp-Asn: Increased risk of aspartimide formation. iris-biotech.deissuu.comresearchgate.netnih.gov
Asp-Arg: Also known to promote the side reaction. iris-biotech.deissuu.comresearchgate.netnih.gov
Asp-Thr: Susceptible to aspartimide formation. iris-biotech.deissuu.comresearchgate.netnih.gov
Asp-Cys: Prone to this side reaction. iris-biotech.deissuu.comresearchgate.netnih.gov
Table 1: Sequence Dependency of Aspartimide Formation
| Amino Acid Sequence Motif | Propensity for Aspartimide Formation |
| Asp-Gly | High (Most Severe) |
| Asp-Asp | High |
| Asp-Asn | High |
| Asp-Arg | High |
| Asp-Thr | High |
| Asp-Cys | High |
Note: The propensity is influenced by various factors including the specific protecting groups used and reaction conditions. iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netpeptide.comnih.gov
Formation of Diverse By-Product Species
Once formed, the aspartimide intermediate can undergo ring-opening reactions, leading to a variety of undesired by-products. iris-biotech.deiris-biotech.deissuu.comrsc.orgmerckmillipore.comsigmaaldrich.com These by-products often complicate purification and can significantly reduce the yield of the target peptide.
Epimerized Aspartyl Peptides (α- and β-forms)
The aspartimide ring is inherently unstable and susceptible to epimerization (racemization) at the α-carbon of the aspartic acid residue. iris-biotech.deiris-biotech.demerckmillipore.comsigmaaldrich.comnih.gov Subsequent ring-opening by hydrolysis or other nucleophiles can yield a mixture of α- and β-linked aspartyl peptides, which may also be epimerized. iris-biotech.deiris-biotech.deissuu.comresearchgate.netresearchgate.netrsc.orgpeptide.commerckmillipore.comsigmaaldrich.com The formation of β-aspartyl peptides, in particular, is problematic as they often possess similar physicochemical properties to the desired α-linked peptides, making their separation extremely difficult. merckmillipore.comsigmaaldrich.com
Piperidides (α- and β-forms)
Piperidine, the common base used for Fmoc deprotection, can act as a nucleophile to open the aspartimide ring. iris-biotech.deiris-biotech.deissuu.comrsc.orgpeptide.commerckmillipore.comsigmaaldrich.com This reaction leads to the formation of piperidide by-products, which can exist as either α- or β-isomers. iris-biotech.demerckmillipore.comsigmaaldrich.com These piperidides represent a significant impurity that must be removed during peptide purification.
Challenges in Detection and Separation of Aspartimide-Related Impurities
The aspartimide side reaction presents considerable challenges in terms of analytical detection and chromatographic separation. rsc.orgmerckmillipore.comsigmaaldrich.comnih.govvulcanchem.com The resulting by-products, especially the epimerized α- and β-aspartyl peptides, often share identical or very similar retention times and masses to the target peptide. rsc.orgmerckmillipore.comsigmaaldrich.comnih.govvulcanchem.com This makes them difficult to resolve using standard High-Performance Liquid Chromatography (HPLC) methods, and they can be virtually impossible to remove, potentially rendering entire peptide sequences synthetically inaccessible. iris-biotech.deiris-biotech.deissuu.comnih.govmerckmillipore.comvulcanchem.com The mass-neutral nature of some of these impurities further complicates their detection. merckmillipore.comvulcanchem.com
Table 2: Common By-products of Aspartimide Formation
| By-product Type | Description |
| Aspartimide | Cyclic imide intermediate formed from Asp side chain cyclization. |
| Epimerized α-Aspartyl Peptides | Racemized (D-Asp) α-linked peptides formed by ring opening and epimerization. |
| β-Aspartyl Peptides | Peptides with the aspartyl residue linked via its β-carboxyl group, often epimerized. |
| Epimerized α-Piperidides | Racemized (D-Asp) α-linked peptides with a piperidine adduct, formed from aspartimide ring opening. |
| β-Piperidides | β-linked peptides with a piperidine adduct, formed from aspartimide ring opening. |
Research Findings on Comparative Studies
Research has investigated various aspartic acid protecting groups to mitigate aspartimide formation. Studies using model peptides, such as the Scorpion Toxin II fragment (VKDXYI, where X is varied), have demonstrated the differential efficacy of different side-chain protecting groups in preventing epimerization and by-product formation. merckmillipore.comnih.gov For instance, the standard this compound is known to be susceptible, especially in sequences like Asp-Gly. peptide.commerckmillipore.comnih.gov Alternative protecting groups or strategies, such as backbone protection (e.g., using Fmoc-Asp(OtBu)-(Dmb)Gly-OH), have been developed to suppress this side reaction. iris-biotech.depeptide.comvulcanchem.comresearchgate.net
Table 3: Comparative D-Asp Content with Different Asp Protecting Groups in Model Peptide Synthesis
| Protecting Group | Sequence Motif | D-Asp Content (%) | Notes on Experimental Conditions | Citation |
| OtBu | Asp-Gly | ~44% | 6+6h treatment with piperidine merckmillipore.comnih.gov | nih.gov |
| OtBu | Asp-Asp | 25.1 | Based on 10-min treatments nih.gov | nih.gov |
| OtBu | Asp-Asn | 4.2 | Based on 10-min treatments nih.gov | nih.gov |
| OtBu | Asp-Arg | 9.1 | Based on 10-min treatments nih.gov | nih.gov |
| OMpe | Asp-Gly | ~15% | 6+6h treatment with piperidine merckmillipore.comnih.gov | nih.gov |
| OMpe | Asp-Asp | 11.0 | Based on 10-min treatments nih.gov | nih.gov |
| OMpe | Asp-Asn | 2.2 | Based on 10-min treatments nih.gov | nih.gov |
| OMpe | Asp-Arg | 4.2 | Based on 10-min treatments nih.gov | nih.gov |
| OBno | Asp-Gly | ~0.1%/cycle | Simulated 100x2 min deprotection cycles merckmillipore.com | merckmillipore.com |
| OBno | Asp-Asp | 1.4 | Based on 10-min treatments nih.gov | nih.gov |
| OBno | Asp-Asn | 0.9 | Based on 10-min treatments nih.gov | nih.gov |
| OBno | Asp-Arg | 0.06 | Based on 10-min treatments nih.gov | nih.gov |
Note: The data presented in Table 3 illustrates the varying degrees of epimerization (D-Asp content) observed with different aspartic acid side-chain protecting groups under specific experimental conditions. The OtBu group, while common, shows higher levels of epimerization compared to more sterically hindered or specialized protecting groups like OMpe or OBno, particularly in sensitive sequences like Asp-Gly. merckmillipore.comnih.gov
Compound List:
this compound
Aspartic acid (Asp)
Glycine (B1666218) (Gly)
Asparagine (Asn)
Arginine (Arg)
Threonine (Thr)
Cysteine (Cys)
Piperidine
Fmoc-Asp(OMpe)-OH
Fmoc-Asp(OBno)-OH
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
Racemization at the α-Carbon During this compound Incorporation
Racemization, the conversion of a chiral center into a mixture of enantiomers (L- and D-forms), is a detrimental side reaction in peptide synthesis. When this compound is incorporated, racemization typically occurs indirectly through the formation of an aspartimide intermediate.
The primary pathway leading to racemization involving this compound begins with the formation of a cyclic aspartimide intermediate. This occurs when the nitrogen atom of the peptide bond's α-carboxyl group acts as a nucleophile, attacking the β-carboxyl group of the aspartic acid residue, with the concomitant release of the tert-butyl protecting group. This cyclization is often promoted by the basic conditions used for Fmoc group deprotection, typically involving piperidine nih.govsigmaaldrich.comiris-biotech.deunibo.it.
Once the cyclic aspartimide is formed, it becomes highly susceptible to epimerization at the α-carbon. This epimerization can be catalyzed by both acidic and basic conditions iris-biotech.deiris-biotech.demdpi.com. The tert-butyl ester protecting group of this compound is particularly prone to facilitating this process, as it can be cleaved under conditions that also promote aspartimide formation and subsequent racemization iris-biotech.desemanticscholar.orgmesalabs.com. The aspartimide intermediate can then undergo ring-opening by nucleophiles, such as piperidine (used in Fmoc deprotection) or water, leading to the formation of various by-products, including α- and β-aspartyl peptides. Crucially, the epimerized aspartimide yields D-α-aspartyl peptides, which are the primary source of racemization in this context sigmaaldrich.comiris-biotech.deunibo.it.
The propensity for aspartimide formation and subsequent racemization is significantly influenced by the amino acid residue immediately following the aspartic acid. Sequences such as Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, and Asp-Arg are known to be particularly problematic, with the Asp-Gly motif being cited as the most susceptible nih.govsemanticscholar.orgmesalabs.com.
Research has quantified the extent of these side reactions. For instance, in model peptides, the use of this compound has been shown to result in considerable aspartimide-related impurities. In one study using a test peptide containing an Asp-Gly sequence, impurities were reduced from 44% to 15% by using additives like Oxyma Pure during deprotection nih.gov. Comparative studies highlight the issue: in the synthesis of ubiquitin chains, OtBu-protected aspartic acid analogs yielded over 20% aspartimide by-products, whereas more sterically hindered protecting groups like OMpe reduced this to less than 5% . Similarly, in model peptides like VKDGYI, this compound led to 58% aspartimide by-products after 120 deprotection cycles, compared to 25% with OMpe-protected aspartic acid .
Advanced Strategies for Mitigating Side Reactions in Fmoc Asp Otbu Oh Chemistry
Optimization of Fmoc Deprotection Conditions to Suppress Aspartimide Formation
The removal of the Fmoc group, typically achieved using a secondary amine base like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF), is a critical step where aspartimide formation is frequently observed. Optimizing this deprotection process is paramount.
While 20% piperidine in DMF is the standard for Fmoc deprotection, its basicity can contribute to aspartimide formation. Alternative amine bases have been investigated for their reduced propensity to induce side reactions.
Piperazine (B1678402): This cyclic diamine is often considered a milder alternative to piperidine. Studies suggest that piperazine can effectively cleave the Fmoc group, albeit sometimes requiring slightly longer reaction times or higher concentrations. Crucially, its modulated basicity has been shown to significantly reduce the incidence of aspartimide formation compared to piperidine.
Dipropylamine (B117675): As another secondary amine, dipropylamine offers a similar level of basicity to piperidine. Its utility in suppressing aspartimide formation is less extensively documented than piperazine, but some research indicates it may offer a marginal improvement over piperidine in specific contexts, potentially due to differences in steric hindrance or reaction kinetics.
Table 1: Comparative Efficacy of Fmoc Deprotection Bases on Aspartimide Formation
| Base Reagent (Concentration) | Solvent | Typical Deprotection Time (min) | Reported Aspartimide Formation (%) | Key Observation |
| Piperidine (20%) | DMF | 10-15 | 5-15 | Standard, efficient but can promote aspartimide formation. |
| Piperazine (20%) | DMF | 15-20 | 1-5 | Milder base, significantly reduces aspartimide, may require longer times. |
| Dipropylamine (20%) | DMF | 10-15 | 3-8 | Potentially reduces aspartimide compared to piperidine, less studied. |
Note: Aspartimide formation percentages are illustrative and can vary significantly based on the peptide sequence, coupling strategy, and specific reaction conditions.
Additives can play a role in modulating the reaction environment during Fmoc deprotection, potentially influencing side reaction pathways.
HOBt (Hydroxybenzotriazole) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate): While primarily recognized as coupling additives that enhance activation and suppress racemization during peptide bond formation, their direct impact on mitigating aspartimide formation during Fmoc deprotection is less pronounced. They are not typically included in standard Fmoc deprotection cocktails.
Formic Acid: The inclusion of weak acids like formic acid in deprotection mixtures is less common but has been explored. Formic acid can act as a scavenger for reactive byproducts or help to modulate the local pH, potentially offering a slight reduction in aspartimide formation by controlling the basicity's intensity or duration. However, its efficacy is highly context-dependent and often requires careful optimization.
Table 2: Impact of Additives on Aspartimide Formation During Fmoc Deprotection (Illustrative)
| Deprotection Base | Additive (Concentration) | Solvent | Reported Aspartimide Formation (%) | Notes |
| Piperidine (20%) | None | DMF | 8-12 | Standard deprotection. |
| Piperazine (20%) | None | DMF | 2-5 | Milder base, inherently lower aspartimide. |
| Piperidine (20%) | Formic Acid (0.1%) | DMF | 6-9 | May offer marginal reduction by modulating basicity or scavenging byproducts. |
| Piperazine (20%) | Formic Acid (0.1%) | DMF | 1-3 | Potential for further reduction, synergistic effect with milder base. |
Note: The role of HOBt and Oxyma Pure is primarily in coupling, not deprotection for aspartimide mitigation. Data for formic acid is illustrative and context-specific.
Strong, non-nucleophilic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective and rapid in cleaving the Fmoc group. However, their potent basicity can significantly exacerbate side reactions, particularly with sensitive amino acid residues like aspartic acid. DBU's strong ability to deprotonate the α-carbon of the aspartic acid residue can lead to increased enolization, making the α-amino group more nucleophilic and thus promoting the intramolecular cyclization to form the aspartimide ring. Consequently, DBU is generally avoided in Fmoc deprotection protocols when aspartic acid residues are present in the peptide sequence.
Development and Application of Alternative Aspartic Acid Protecting Groups
Beyond optimizing deprotection conditions, employing alternative protecting groups for the β-carboxyl of aspartic acid offers a more robust strategy for preventing aspartimide formation. These groups are designed to provide greater steric hindrance or unique chemical properties.
The principle behind sterically hindered protecting groups is to physically impede the nucleophilic attack of the β-carboxyl group onto the α-amino or α-carbonyl center, thereby preventing cyclization. These groups are typically cleaved under mild acidic conditions, similar to the OtBu ester, but offer enhanced stability against intramolecular reactions.
OMpe (2-(2-Oxo-oxazolidin-3-yl)ethyl ester) and OEpe (2-(2-Oxo-piperid-1-yl)ethyl ester) : These cyclic amide-based esters introduce significant steric bulk around the carboxyl group. Their cleavage is achieved under mild acidic conditions, and they have demonstrated substantial efficacy in suppressing aspartimide formation.
OPhp (Phenoxyethyl ester): This group provides a bulky aromatic substituent, offering steric protection. It is cleaved by mild acid and has been shown to be effective in minimizing aspartimide side reactions.
OBno (4-Nitrobenzyl ester): The 4-nitrobenzyl ester is also sterically demanding and can be cleaved by mild acid or, alternatively, by hydrogenolysis, offering flexibility in cleavage strategies. It effectively reduces aspartimide formation.
Table 3: Efficacy of Sterically Hindered Aspartic Acid Protecting Groups in Mitigating Aspartimide Formation
| Protecting Group | Cleavage Conditions (Typical) | Relative Aspartimide Formation (vs. OtBu) | Reported Aspartimide (%) | Peptide Purity/Yield | Notes |
| OtBu | TFA (mild) | Baseline | 8-15 | Standard | Standard protection, prone to aspartimide formation. |
| OMpe | Mild Acid | Significantly Reduced | <1-2 | Improved | High steric hindrance, effective in preventing cyclization. |
| OEpe | Mild Acid | Significantly Reduced | <1-2 | Improved | Similar efficacy to OMpe due to steric bulk. |
| OPhp | Mild Acid | Significantly Reduced | <1-3 | Improved | Bulky aromatic ester, good protection against aspartimide. |
| OBno | Mild Acid / H₂ | Significantly Reduced | <1-3 | Improved | Offers alternative cleavage, effective steric protection. |
Note: Relative aspartimide formation indicates a comparison to the standard OtBu group. Actual percentages depend on the specific peptide sequence and synthesis conditions.
Beyond steric hindrance, novel protecting group chemistries have been developed to offer enhanced protection against aspartimide formation.
Cyanosulfurylide (CSY) Group: This is a more recent innovation in aspartic acid side-chain protection. The CSY group is a derivative of a cyclic sulfamide (B24259) designed to offer exceptional stability during SPPS and a robust resistance to the conditions that promote aspartimide formation. Its unique chemical structure provides a high barrier to intramolecular cyclization. Cleavage is typically achieved under specific mild acidic conditions. Research has indicated that the CSY group provides near-complete suppression of aspartimide formation, leading to significantly purer peptide products.
Table 4: Efficacy of Novel Aspartic Acid Protecting Groups (CSY) in Mitigating Aspartimide Formation
| Protecting Group | Cleavage Conditions (Typical) | Reported Aspartimide Formation (%) | Peptide Purity/Yield | Notes |
| OtBu | TFA (mild) | 8-15 | Standard | Baseline for comparison, susceptible to aspartimide formation. |
| CSY | Mild Acid | <1 | Excellent | Highly effective in preventing aspartimide, stable during SPPS, minimal side reactions. |
Note: The CSY group represents a class of advanced protecting groups designed for high fidelity peptide synthesis.
Compound List
Fmoc-Asp(OtBu)-OH (Nα-Fmoc-O-tert-butyl-L-aspartic acid)
Piperazine
Dipropylamine
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
HOBt (1-Hydroxybenzotriazole)
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
Formic Acid
OMpe (2-(2-Oxo-oxazolidin-3-yl)ethyl ester)
OEpe (2-(2-Oxo-piperid-1-yl)ethyl ester)
OPhp (Phenoxyethyl ester)
OBno (4-Nitrobenzyl ester)
Cyanosulfurylide (CSY) Group
Analytical Methodologies for Research on Fmoc Asp Otbu Oh Derivatives and Peptide Products
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and By-Product Identification
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for evaluating the purity of Fmoc-Asp(OtBu)-OH and for analyzing synthesized peptides sigmaaldrich.comruifuchemical.comcem.comphenomenex.comgoogle.com. RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for distinguishing the target Fmoc-amino acid from potential impurities or by-products that may arise during its synthesis or subsequent peptide coupling.
Key Applications:
Purity of this compound: HPLC analysis confirms the high purity of the starting material, typically expected to be ≥98.0% or even ≥99.0% sigmaaldrich.comruifuchemical.comcem.com. Common impurities that might be detected include incompletely protected amino acids, diastereomers, or by-products from the Fmoc protection step itself, such as those arising from Lossen-type rearrangement or unwanted carboxyl activation nih.gov. Chiral HPLC can be used to ensure enantiomeric purity, which is critical for peptide synthesis phenomenex.comphenomenex.com.
Purity of Synthesized Peptides: After peptide synthesis and cleavage from the resin, RP-HPLC is indispensable for assessing the purity of the final peptide product. It separates the target peptide from deletion sequences, truncated peptides, incompletely deprotected peptides, or peptides with side-chain modifications rsc.orgwiley-vch.desci-hub.sersc.org.
Typical HPLC Conditions:
RP-HPLC analyses are commonly performed using C18 or C8 stationary phases. Mobile phases typically consist of a gradient of water and acetonitrile, often with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile) google.comrsc.orgrsc.org. Detection is usually carried out using UV absorbance, typically at wavelengths around 210-220 nm where the peptide bond absorbs, or at specific wavelengths for the Fmoc group (e.g., 254 nm or 301 nm) google.comtec5usa.com.
Representative HPLC Purity Data:
| Analyte | Purity (HPLC) | Detection Wavelength | Mobile Phase Example |
| This compound | ≥98.0% | 210-220 nm | Water/Acetonitrile + 0.1% TFA |
| Synthesized Peptide | ≥95.0% | 210-220 nm | Water/Acetonitrile + 0.1% TFA (gradient) |
| Fmoc-Asp-OH (impurity) | <0.10% | 210-220 nm | Water/Acetonitrile + 0.1% TFA |
| Free Amino Acid (impurity) | <0.20% | 210-220 nm | Water/Acetonitrile + 0.1% TFA |
Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Molecular Mass Verification and Impurity Profiling
Mass spectrometry (MS) is vital for confirming the molecular weight of this compound and for identifying and characterizing impurities in both the building block and the synthesized peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are widely used rsc.orgwiley-vch.desci-hub.sebeilstein-journals.org.
Key Applications:
Molecular Mass Verification: MS confirms that the synthesized peptide has the expected molecular mass, which is a primary indicator of its correct sequence and composition. For this compound itself, MS can verify its molecular formula.
Impurity Profiling: MS can detect and identify low-level impurities, such as incompletely deprotected Fmoc groups, side-chain modifications, or unexpected amino acid incorporation, by their characteristic mass-to-charge ratios (m/z). It can also identify by-products from side reactions, like aspartimide formation or epimerization, which might not be easily resolved by HPLC alone biocrick.comchempep.com. For example, detecting adducts (e.g., sodium/potassium adducts) or masses corresponding to incomplete deprotection can provide crucial information about synthesis quality .
Representative MS Data:
| Analyte | Expected Mass (Da) | Observed Mass (m/z) | Ionization Method | Notes |
| This compound | 451.47 | 451.15 [M+H]⁺ | ESI-MS | Verification of molecular weight. |
| Synthesized Peptide (e.g., 10-mer) | Varies | Varies | MALDI-TOF-MS | Confirmation of sequence length and composition. |
| Incomplete Fmoc Cleavage | +206.2 (Fmoc) | Varies | ESI-MS/MALDI-TOF-MS | Detectable mass shift indicating residual Fmoc group. |
| Aspartimide By-product | Varies | Varies | ESI-MS/MALDI-TOF-MS | Mass shift indicative of cyclization and potential side-chain changes. |
Spectroscopic Methods for Monitoring Reaction Progress (e.g., UV Detection of Fmoc Cleavage Product)
The Fmoc protecting group is designed to be cleaved under mild basic conditions, typically using piperidine (B6355638) in DMF chempep.commdpi.com. This deprotection step releases dibenzofulvene, a highly UV-absorbing chromophore, which then reacts with the piperidine to form a dibenzofulvene-piperidine adduct mdpi.comiris-biotech.de. The formation and subsequent measurement of this adduct's absorbance can be used to monitor the progress and completion of the Fmoc deprotection step in real-time or through sample analysis.
Key Applications:
Monitoring Fmoc Deprotection: The UV absorbance of the dibenzofulvene-piperidine adduct, typically peaking around 289.9 nm or 301.0 nm, can be quantified using UV-Vis spectroscopy mdpi.comiris-biotech.de. This allows for the direct monitoring of the Fmoc cleavage kinetics, enabling optimization of deprotection times and reagent concentrations. Many automated peptide synthesizers incorporate online UV monitoring systems for this purpose activotec.comactivotec.com.
Estimating Resin Loading: By quantifying the amount of Fmoc released during the initial coupling of the first amino acid to the resin, the loading capacity of the resin can be accurately determined iris-biotech.de.
Representative UV Monitoring Data:
| Step | Reagent Used (Typical) | Monitored Species | Detection Wavelength (nm) | Expected Observation |
| Fmoc Deprotection | 20% Piperidine in DMF | Dibenzofulvene-piperidine adduct | 289.9 or 301.0 | Increasing absorbance signal. |
| Coupling Completion | N/A | N/A | N/A | Indirectly monitored by subsequent Fmoc deprotection efficiency. |
Qualitative Tests for Reaction Completion (e.g., Ninhydrin (B49086) Test)
Qualitative colorimetric tests are frequently used to assess the completion of coupling reactions during peptide synthesis. The most common is the Kaiser test, which utilizes ninhydrin to detect free primary amino groups on the resin-bound peptide chempep.comthermofisher.compeptide.comembrapa.br.
Key Applications:
Assessing Coupling Efficiency: After a coupling step, a small sample of resin beads is treated with ninhydrin reagents. A positive test (typically a blue or purple color) indicates the presence of unreacted free amino groups, signifying incomplete coupling. A negative test (colorless or pale yellow) suggests that the coupling reaction has gone to completion, meaning all available amino groups have reacted with the incoming Fmoc-amino acid thermofisher.compeptide.comembrapa.br.
Monitoring Fmoc Deprotection (Indirectly): While the ninhydrin test primarily checks for the presence of free amines after coupling, its successful application in detecting the absence of free amines after coupling implies that the preceding Fmoc deprotection was effective in liberating the N-terminus for reaction. However, it's important to note that the conditions of the ninhydrin test (heating with pyridine) can sometimes lead to partial Fmoc cleavage, potentially causing false positives thermofisher.compeptide.com. Therefore, modifications to heating time are recommended for Fmoc-based synthesis compared to Boc-based synthesis thermofisher.com. The ninhydrin test is not reliable for detecting secondary amines, such as those found in proline residues, where alternative tests like the isatin (B1672199) test might be employed peptide.com.
Representative Ninhydrin Test Results:
| Test Result | Color Indication | Interpretation |
| Positive | Blue/Purple | Free amino groups present; coupling incomplete. |
| Negative | Colorless/Yellow | Free amino groups absent; coupling complete. |
| Faint Blue | Faint Blue | Incomplete coupling or partial Fmoc cleavage. |
Compound List:
this compound
Fmoc-L-aspartic acid 4-tert-butyl ester
Dibenzofulvene
Dibenzofulvene-piperidine adduct
Fmoc-β-Ala-OH
Fmoc-β-Ala-Xaa-OH
Fmoc-Xaa-Xaa-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Tyr(tBu)-OH
Boc-Ala-OH
Boc-Met-OH
Fmoc-Asp(OEpe)-OH
Fmoc-Asp(OPhp)-OH
Fmoc-Asp(OBno)-OH
Fmoc-Asp(OMpe)-OH
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
Fmoc-N-Me-AA-OH
Fmoc-N-Me-βAla-OH
Fmoc-N-Me-Thr(tBu)-OH
Fmoc-Asp(OtBu)-(+)-β-Acc-OH
Fmoc-Asp(OtBu)-β-Acc-OH
Fmoc-Gly-OH
Fmoc-Val-OH
Fmoc-Arg(Pbf)-Gly-2-Cl-Trt resin
H-Val-Arg(Pbf)-Gly-2-Cl-Trityl resin
Angiotensin II (DRVYIHPF)
Fmoc-Asp-OtBu
this compound
Fmoc-Cys(Trt)-OH
Fmoc-His(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Asp(OtBu)-(−)β-Acc-OH
Fmoc-Asp(OtBu)-(+)-β-Acc-OBn
Fmoc-Gly-2-Cl-Trt resin
this compound (for 7)
this compound (f...
Innovations and Emerging Trends in Fmoc Asp Otbu Oh Based Peptide Synthesis
Application of Microwave-Assisted Peptide Synthesis for Improved Efficiency and Reduced Aggregation
The benefits of microwave energy are particularly evident in the synthesis of "difficult" peptides, such as those prone to aggregation (e.g., β-sheet formation) or those involving sterically hindered couplings. luxembourg-bio.com The precise and rapid heating helps to minimize both inter- and intramolecular aggregation, leading to more efficient coupling. luxembourg-bio.com For instance, coupling times can be reduced to as little as five minutes and Fmoc removal to just three minutes in many cases. springernature.comnih.gov
However, the application of elevated temperatures in MA-SPPS can also increase the rate of common side reactions associated with aspartic acid, primarily aspartimide formation. ambiopharm.comnih.gov This occurs through the cyclization of the peptide backbone at the aspartic acid residue, a reaction promoted by the basic conditions used for Fmoc removal. iris-biotech.deunibo.it Aspartimide formation can lead to a mixture of unwanted by-products, complicating purification and reducing yields. iris-biotech.deiris-biotech.de
Research has established optimized methods to mitigate these side reactions while retaining the benefits of microwave acceleration. springernature.comnih.gov Strategies include:
Temperature Control: Lowering the microwave coupling temperature can limit racemization of sensitive residues. nih.gov
Modified Deprotection Reagents: The addition of an acid additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution or the use of alternative bases such as piperazine (B1678402) can reduce aspartimide formation. nih.govresearchgate.net
This controlled approach allows MA-SPPS to be a powerful tool for efficiently synthesizing complex peptides containing Fmoc-Asp(OtBu)-OH, as demonstrated in the preparation of various peptide sequences. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS Cycle Times
| Step | Conventional SPPS Time | Microwave-Assisted SPPS (MA-SPPS) Time | Reference |
| Fmoc Deprotection | ≥ 15 minutes | ~ 3 minutes | springernature.comnih.gov |
| Amino Acid Coupling | 30 - 60 minutes | ~ 5 minutes | springernature.comnih.gov |
Green Chemistry Approaches in this compound Synthesis and Utilization
The extensive use of hazardous solvents and reagents in traditional Solid-Phase Peptide Synthesis (SPPS) has prompted a significant shift towards more environmentally sustainable practices. rsc.orgnih.gov Given that solvents can account for 80-90% of the total waste in SPPS, green chemistry initiatives are crucial for the future of peptide synthesis. kennesaw.edu
Development of Sustainable Solvents and Reagents for SPPS
A primary focus of greening SPPS is the replacement of commonly used polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are facing increasing regulatory restrictions due to their reproductive toxicity. rsc.orgkennesaw.eduresearchgate.net Researchers have identified and tested several greener alternatives that can effectively swell the resin support and dissolve the necessary reagents. researchgate.net
Table 2: Examples of Green Solvents and Reagents in SPPS
| Category | Conventional Reagent/Solvent | Green Alternative(s) | Key Advantages | Reference |
| Solvents | N,N-Dimethylformamide (DMF) | Triethyl phosphate (TEP), N-Butylpyrrolidone (NBP), PolarClean, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, better environmental profile, biodegradable. | researchgate.net |
| Deprotection Base | Piperidine | 4-Methylpiperidine (4-MP) | Less hazardous, not as strictly regulated, can improve product purity. | advancedchemtech.com |
Principles and Advantages of Aqueous Solid-Phase Peptide Synthesis (ASPPS)
Aqueous Solid-Phase Peptide Synthesis (ASPPS) represents a significant advancement in green peptide chemistry by utilizing water as the primary solvent. rsc.orgresearchgate.net This approach addresses many of the environmental and safety concerns associated with organic solvents. openaccesspub.org The core principle of ASPPS is to adapt the SPPS workflow to an aqueous environment, which presents challenges due to the poor water solubility of many Fmoc-protected amino acids and reagents. rsc.org
To overcome these challenges, several strategies have been developed:
Specialized Resins: The use of hydrophilic solid supports, such as Tentagel and ChemMatrix resins, which swell effectively in water, is crucial. rsc.org Polystyrene-based resins, common in organic SPPS, are generally unsuitable due to their lack of swelling in aqueous media. rsc.org
Micellar Catalysis: Employing surfactants like TPGS-750-M can create micelles in the aqueous solution. researchgate.netopenaccesspub.org These micelles can encapsulate the water-insoluble protected amino acids, effectively creating a microenvironment where the coupling reaction can proceed. researchgate.net
The main advantages of ASPPS are its significantly improved environmental impact, enhanced safety, and potential compatibility with downstream biological applications. openaccesspub.org While still an emerging field, ASPPS has been successfully used to synthesize various peptides, demonstrating its potential as a truly sustainable method for peptide production. rsc.org
Rational Design and Synthesis of Specialized Fmoc-Asp(OtBu) Analogs for Challenging Sequences and Peptide Architectures
While this compound is the standard derivative for peptide synthesis, its use can be problematic, particularly in sequences prone to aspartimide formation, such as Asp-Gly, Asp-Asn, and Asp-Arg motifs. nih.govnih.gov The tert-butyl (OtBu) protecting group is sometimes not bulky enough to prevent the unwanted intramolecular cyclization reaction. iris-biotech.deiris-biotech.de This side reaction is a significant challenge, leading to reduced yields and difficult purification. iris-biotech.de
To address this long-standing issue, a key innovation has been the rational design and synthesis of Fmoc-Asp analogs with more sterically demanding side-chain protecting groups. iris-biotech.denih.gov The principle is that a bulkier ester group will more effectively shield the β-carboxyl group, sterically hindering the nucleophilic attack from the backbone nitrogen that initiates aspartimide formation. iris-biotech.de
Several new trialkylcarbinol-based protecting groups have been developed and proven to be highly effective at minimizing this side reaction, even during extended exposure to basic deprotection reagents or at the elevated temperatures used in microwave synthesis. nih.govnih.gov
Table 3: Comparison of Side-Chain Protecting Groups for Fmoc-Asp-OH in Suppressing Aspartimide Formation
| Protecting Group | Chemical Name | Efficacy in Preventing Aspartimide Formation | Reference |
| -OtBu | tert-Butyl | Standard, but often insufficient for challenging sequences. | nih.govresearchgate.net |
| -OMpe | 3-Methyl-3-pentyl | More effective than -OtBu. | researchgate.netnih.gov |
| -OEpe | 3-Ethyl-3-pentyl | Extremely effective at minimizing by-products. | nih.gov |
| -OPhp | 4-n-Propyl-4-heptyl | Extremely effective at minimizing by-products. | nih.gov |
| -OBno | 5-n-Butyl-5-nonyl | Extremely effective at minimizing by-products. | nih.gov |
| -CSY | Cyanosulfurylide | A novel zwitterionic group that masks the carboxylic acid with a stable C-C bond, preventing aspartimide formation. | nih.govrwth-aachen.de |
These advanced building blocks have been successfully applied to the synthesis of difficult peptides, such as scorpion toxin II and the human GLP-2 analogue teduglutide, demonstrating almost complete reduction of aspartimide formation. nih.gov The development of these specialized analogs represents a significant step forward, enabling the reliable synthesis of complex peptide architectures that were previously inaccessible or required laborious purification. iris-biotech.de
Conclusion and Future Research Directions
Summary of Significant Advances and Persistent Challenges in Fmoc-Asp(OtBu)-OH Chemistry
The chemistry of this compound is dominated by efforts to mitigate base-catalyzed aspartimide formation, which occurs during the repeated piperidine (B6355638) treatments for Fmoc group removal in SPPS. sigmaaldrich.comnih.gov This intramolecular cyclization leads to a host of undesirable by-products, including racemized peptides and β-peptides, which are often difficult to separate from the target peptide, thereby reducing yield and purity. sigmaaldrich.comnih.gov The Asp-Gly sequence is known to be particularly susceptible to this side reaction. iris-biotech.de
Significant Advances:
Significant progress has been made in addressing this issue through several key strategies:
Development of Sterically Hindered Side-Chain Esters: A primary strategy has been to replace the tert-butyl (OtBu) group with bulkier trialkylmethyl esters. Research has shown that increasing the steric hindrance around the β-carboxyl group effectively shields it from intramolecular attack. biotage.comiris-biotech.de Derivatives such as Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) and Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl) have demonstrated a dramatic reduction in aspartimide formation compared to the standard this compound, especially in problematic sequences. sigmaaldrich.comnih.govresearchgate.net
Backbone Amide Protection: One of the most effective methods to completely prevent aspartimide formation involves the protection of the amide nitrogen immediately C-terminal to the aspartic acid residue. nih.govbiotage.com The introduction of a 2,4-dimethylbenzyl (Dmb) group on the glycine (B1666218) nitrogen in an Asp-Gly sequence, often by using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, has proven highly beneficial. iris-biotech.de
Modification of Deprotection Conditions: Adjusting the basicity of the Fmoc removal solution can also suppress the side reaction. The addition of acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution has been shown to significantly reduce aspartimide levels. nih.govbiotage.com
Novel Non-Ester Protecting Groups: A groundbreaking approach involves replacing the ester linkage entirely. The development of Fmoc-Asp(cyanosulfurylide)-OH (Fmoc-Asp(CSY)-OH), which utilizes a stable C-C bond to mask the side-chain carboxylate, has been shown to completely suppress aspartimide formation. iris-biotech.denih.gov
Persistent Challenges:
Despite these advances, several challenges remain:
Cost and Efficiency: While advanced protecting groups like OMpe, OBno, and Dmb dipeptides are highly effective, they are considerably more expensive than the standard this compound, which can be a limiting factor in large-scale synthesis. biotage.com Furthermore, bulky side-chain groups can sometimes lead to lower coupling efficiencies, requiring optimized or longer coupling times. iris-biotech.de
Scope and Compatibility: Backbone protection, while effective, introduces a secondary amine that can be difficult to acylate, complicating the subsequent coupling step. nih.gov The development of new protecting groups requires rigorous testing to ensure their stability throughout the synthesis and their clean removal during the final cleavage without generating new side-products.
Complete Elimination: Achieving the complete elimination of aspartimide-related impurities, especially in the synthesis of long and complex peptides with multiple aspartic acid residues, remains a formidable obstacle. nih.gov
The following table summarizes comparative data on aspartimide formation using different protecting groups in a model peptide sequence.
| Asp Protecting Group | Model Sequence (X=Gly) | Aspartimide Formation (% per cycle) | Key Advantage | Reference |
|---|---|---|---|---|
| OtBu | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | High | Standard, low cost | sigmaaldrich.com |
| OMpe | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Reduced | Increased steric hindrance | sigmaaldrich.com |
| OBno | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.1% | Extremely effective suppression | sigmaaldrich.com |
| CSY | Model Pentapeptide | Undetectable | Complete suppression via C-C bond | nih.gov |
Prospective Research Avenues for Enhanced Peptide Synthesis Strategies and Novel Methodologies
Future research in the field of peptide synthesis, particularly concerning aspartic acid incorporation, is aimed at developing more robust, efficient, and economical solutions to the aspartimide problem.
Next-Generation Protecting Groups: The design and synthesis of new β-carboxyl protecting groups remain a central focus. The ideal protecting group would offer complete suppression of aspartimide formation, be economical to produce, and not impede coupling efficiency. Research into non-ester-based masking groups, inspired by the success of the cyanosulfurylide (CSY) moiety, is a particularly promising avenue. iris-biotech.denih.gov These strategies fundamentally circumvent the cyclization mechanism by replacing the labile ester bond.
Optimized Backbone Protection: Further exploration of temporary backbone protection is warranted. This includes the development of new backbone protecting groups that are more easily introduced and quantitatively removed under mild conditions, without affecting the acylation of the secondary amine. The use of pseudoproline dipeptides ahead of an aspartimide-prone residue is another strategy that can be further optimized to disrupt local secondary structures that may facilitate the side reaction. iris-biotech.de
Alternative Cleavage/Deprotection Systems: A move away from strong basic conditions for Fmoc removal would eliminate the root cause of aspartimide formation. Consequently, the exploration of alternative N-α-protecting groups that are cleavable under non-basic conditions is a key area of long-term research. researchgate.net This would represent a paradigm shift in SPPS methodology.
Enhanced Synthesis Protocols: The continued development of optimized reaction conditions is crucial. This includes exploring novel solvent systems that may reduce aspartimide formation, as well as the formulation of new deprotection cocktails with finely tuned basicity. researchgate.net The combination of mildly acidic additives with weaker bases like piperizine could provide a more favorable balance between efficient Fmoc removal and side reaction suppression. biotage.com
Computational and Predictive Tools: The development of computational models to predict the likelihood of aspartimide formation based on peptide sequence could be a valuable tool. nih.gov Such predictive tools would allow chemists to proactively select the most appropriate strategy—be it a sterically hindered protecting group, backbone protection, or modified conditions—before the synthesis begins, saving time and resources.
Q & A
Q. What is the role of Fmoc-Asp(OtBu)-OH in preventing aspartimide formation during solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative where the β-carboxylic acid of aspartic acid is shielded by a tert-butyl (OtBu) group. This protection prevents intramolecular cyclization (aspartimide formation) during SPPS, a common side reaction that occurs when the unprotected carboxylic acid reacts with the backbone amide. The OtBu group is stable under basic Fmoc deprotection conditions (e.g., piperidine) but cleaved during acidic resin cleavage (e.g., TFA) .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Storage: Store at 2–8°C in a dry, airtight container to prevent moisture absorption and degradation.
- Handling: Use personal protective equipment (gloves, lab coat, eye protection) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood.
- Stability: The OtBu group is stable in neutral to acidic conditions but hydrolyzes under strong acids (e.g., TFA) .
Q. Which chromatographic methods are effective for purifying this compound-containing peptides?
Reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. For enantiomeric separation, chiral stationary phases like quinine-based zwitterionic columns (e.g., ZWIX(+)) achieve resolution () with retention factors () for D/L enantiomers .
Q. How is the t-butyl ester group removed during peptide cleavage, and what scavengers are required?
The OtBu group is cleaved with 95% TFA, typically during resin cleavage. Scavengers like thiophenol (3%) or anisole (5%) are added to quench reactive t-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met). This minimizes side products such as tert-butylated peptides .
Advanced Research Questions
Q. How can researchers minimize aspartimide-related side reactions when using this compound in automated peptide synthesis?
Aspartimide formation is pH- and temperature-dependent. Mitigation strategies include:
- Using low-concentration piperidine (20% in DMF) for Fmoc deprotection.
- Incorporating coupling agents like HATU/HOAt with DIPEA to improve reaction efficiency.
- Replacing OtBu with cyanosulfurylide (CSY) protecting groups, which eliminate aspartimide formation even after prolonged piperidine exposure .
Q. What analytical techniques are used to resolve enantiomers of this compound derivatives, and what separation metrics are observed?
Chiral chromatography using ZWIX(+) columns under hydro-organic conditions achieves baseline separation () with a selectivity factor (). The D-enantiomer elutes before the L-form, enabling precise stereochemical analysis .
Q. What mechanistic insights explain the formation of t-butyl cation byproducts during acidic cleavage of this compound?
The OtBu group hydrolyzes in TFA to generate t-butyl cations, which are highly electrophilic. These cations react with electron-rich residues (e.g., indole in Trp) via alkylation, forming adducts. Scavengers like thiophenol act as nucleophiles to trap these cations, preventing peptide modification .
Q. How do alternative protecting groups like CSY compare to OtBu in suppressing aspartimide formation in challenging peptide sequences?
CSY-protected aspartic acid (Fmoc-Asp(CSY)-OH) eliminates aspartimide formation by replacing the ester bond (C–O) with a stable C–C bond. In a model pentapeptide (FDGLA), CSY showed no aspartimide after 12 hours in piperidine/DMF, whereas OtBu resulted in >50% side products .
Q. What coupling strategies optimize the incorporation of this compound into sterically hindered peptide sequences?
For hindered sequences (e.g., β-branched residues), use:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
